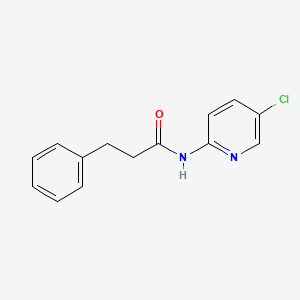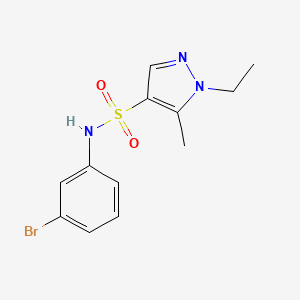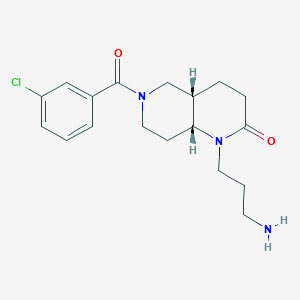![molecular formula C10H13N3OS B5325051 N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5325051.png)
N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic effects. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in the immune system.
Mechanism of Action
N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide selectively inhibits JAK3, a protein kinase that plays a crucial role in the immune system. JAK3 is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can reduce the signaling of these cytokines and prevent the activation of T cells, B cells, and natural killer cells. This leads to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal studies, this compound has been shown to reduce the severity of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential use in preventing organ rejection in transplant patients.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity for JAK3. However, this compound also has limitations, including its poor solubility in water and its potential for off-target effects. This compound can also have variable effects in different animal models, which can make it difficult to extrapolate results to humans.
Future Directions
There are several future directions for research on N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of research is the development of new JAK3 inhibitors with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the identification of new therapeutic applications for this compound, including its potential use in treating other autoimmune diseases and cancer. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves several steps, including the reaction of 4-methyl-2-pyrimidinylthiol with cyclopropylamine to form N-cyclopropyl-4-methyl-2-pyrimidinylthioacetamide. This intermediate is then reacted with chloroacetyl chloride to produce this compound. The final product is purified by recrystallization to obtain this compound in a high yield.
Scientific Research Applications
N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic effects in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 plays a crucial role in the immune system, and its inhibition by this compound can lead to a reduction in inflammation and autoimmune responses. This compound has also been studied for its potential use in preventing organ rejection in transplant patients.
properties
IUPAC Name |
N-cyclopropyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7-4-5-11-10(12-7)15-6-9(14)13-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMISABIVQINRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxyethyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5324974.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324980.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5325005.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5325011.png)
![(3S*,5S*)-1-(2-chlorobenzoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5325014.png)
![N-benzyl-N'-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5325017.png)




![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325069.png)
![2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5325073.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5325076.png)